{4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for{4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone
are not available, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Scientific Research Applications
Potential Therapeutic Agent Development
Antimicrobial and Antifungal Activities : A study revealed the synthesis of diphenyl piperazine-based sulfanilamides, starting from commercially available acetanilide and (4-chlorophenyl)(phenyl)methanone. The synthesized compounds exhibited significant antimicrobial and antifungal activities, showing better inhibitory potency than sulfanilamide against all tested bacterial strains (Wang et al., 2011).
Anticancer and Antituberculosis Studies : Research focused on the synthesis of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives revealed significant anticancer and antituberculosis activities. Some compounds exhibited notable invitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity (Mallikarjuna et al., 2014).
Enzyme Inhibition for Alzheimer's Disease : Multifunctional amides synthesized from {4-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone and other electrophiles demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity. The enzyme inhibition activity against acetyl and butyrylcholinestrase enzymes suggests potential applications in Alzheimer's disease therapeutic development (Hassan et al., 2018).
Therapeutic Agents for Alzheimer's Disease : Another study synthesized a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives showing good enzyme inhibitory activity. One compound displayed excellent inhibitory effects against acetyl- and butyrylcholinesterase, surpassing standard references. This suggests potential utility as therapeutic agents for Alzheimer's disease (Hussain et al., 2017).
Mechanism of Action
Target of Action
The primary target of {4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone is the H1 receptors . These receptors are involved in allergic reactions, and their activation by histamine can lead to symptoms of allergies .
Mode of Action
This compound acts as an antagonist at the H1 receptors . It has a higher affinity for these receptors than histamine, meaning it can effectively block the action of histamine and prevent the allergic response .
Biochemical Pathways
It’s known that the blockade of h1 receptors can inhibit the release of other inflammatory mediators and reduce the symptoms of allergies .
Pharmacokinetics
Similar compounds are known to be well-absorbed and widely distributed in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, but specific details are currently unavailable.
Result of Action
The primary result of the action of {4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone is the reduction of allergic symptoms. By blocking the action of histamine at the H1 receptors, it can prevent the inflammatory response that leads to symptoms such as itching, redness, and swelling .
Action Environment
The efficacy and stability of {4-[(4-Chlorophenyl)sulfonyl]piperazino}(phenyl)methanone could be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the stability of the compound. Additionally, the presence of other substances in the body could potentially affect the compound’s action, either by interacting with the compound itself or by altering the state of the H1 receptors .
properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-15-6-8-16(9-7-15)24(22,23)20-12-10-19(11-13-20)17(21)14-4-2-1-3-5-14/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOOKEHFLSBDNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.